molecular formula C16H22Cl3N3OS B12000003 N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)hexanamide

N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)hexanamide

Cat. No.: B12000003
M. Wt: 410.8 g/mol
InChI Key: JXMXAWWPDSEUOT-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)hexanamide is a complex organic compound with a molecular formula of C16H21Cl3N3OS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)hexanamide typically involves multiple steps, starting with the preparation of the trichloroethylamine intermediate. This intermediate is then reacted with 2-methylphenyl isothiocyanate under controlled conditions to form the carbamothioyl derivative. Finally, the hexanamide group is introduced through a coupling reaction with hexanoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)hexanamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)butanamide
  • N-(2,2,2-trichloro-1-{[(4-iodo-2-methylphenyl)carbamothioyl]amino}ethyl)hexanamide

Uniqueness

N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C16H22Cl3N3OS

Molecular Weight

410.8 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]hexanamide

InChI

InChI=1S/C16H22Cl3N3OS/c1-3-4-5-10-13(23)21-14(16(17,18)19)22-15(24)20-12-9-7-6-8-11(12)2/h6-9,14H,3-5,10H2,1-2H3,(H,21,23)(H2,20,22,24)

InChI Key

JXMXAWWPDSEUOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C

Origin of Product

United States

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